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molecular formula C10H8BrNO2 B8788444 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione

7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione

Cat. No. B8788444
M. Wt: 254.08 g/mol
InChI Key: XSSMUNSMBSUOAW-UHFFFAOYSA-N
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Patent
US06716841B2

Procedure details

To a slurry of LAH (0.14 g, 3.69 mmol) in 10 mL of THF was added AlCl3 (0.46 g, 3.45 mmol) in two portions. The mixture was stirred at rt for 15 minutes and a solution of 7-bromo-3,4-dihydro-1H-1-benzazepine-2,5-dione (0.22 g, 0.87 mmol) in 10 mL of THF was added dropwwase. The mixture was then heated at 60° C. for 12 h. The reaction was cooled and quenched. It was extracted with EtOAc. The organic solution was washed with brine, dried over MgSO4, concentrated, and chromatographed with 20-100% EtOAc in hexane to give 0.07 g of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. MS (AP+): 267, 269, M+H.
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Br:11][C:12]1[CH:13]=[CH:14][C:15]2[NH:21][C:20](=O)[CH2:19][CH2:18][C:17](=O)[C:16]=2[CH:24]=1>C1COCC1>[Br:11][C:12]1[CH:13]=[CH:14][C:15]2[NH:21][CH2:20][CH2:19][CH2:18][CH2:17][C:16]=2[CH:24]=1 |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.46 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(CCC(N2)=O)=O)C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 60° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed with 20-100% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC2=C(CCCCN2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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